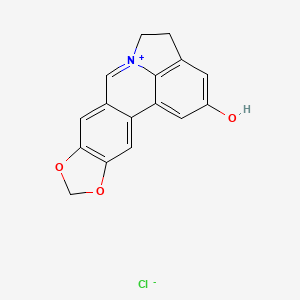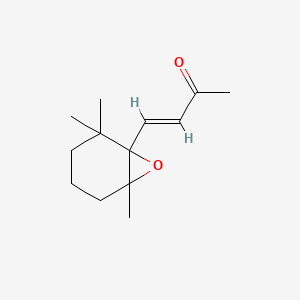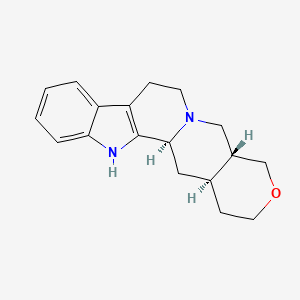
18-Oxayohimban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-oxayohimban is an indole alkaloid fundamental parent and an indole alkaloid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Tetrahydroalstonine , a compound structurally related to 18-Oxayohimban, has been analyzed for its molecular conformation and intermolecular interactions. The study detailed the crystal structure, showcasing the molecule's L-type conformation and the crystal packing governed by N—H⋯π and C—H⋯π interactions, highlighting its potential for further chemical and pharmacological studies (Cachet, Porée, Michel, & Lemoine, 2013).
Biomedical Applications
18-Oxocortisol Measurement in adrenal vein sampling has been evaluated as a biomarker for subclassifying primary aldosteronism. This research indicates the potential of derivatives like 18-Oxayohimban for diagnosing and understanding adrenal gland disorders, demonstrating significant differences in 18-oxocortisol levels between aldosterone-producing adenoma (APA) and idiopathic hyperaldosteronism (IHA) (Nakamura et al., 2011).
Fluorine-18 Labeling of arenes and heteroarenes, including compounds structurally related to 18-Oxayohimban, plays a crucial role in positron emission tomography (PET) imaging. This application is pivotal for tracking diseases at early stages and supporting drug discovery programs, demonstrating the versatility of 18-Oxayohimban derivatives in medical diagnostics and research (Preshlock, Tredwell, & Gouverneur, 2016).
Eigenschaften
Produktname |
18-Oxayohimban |
|---|---|
Molekularformel |
C18H22N2O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(1S,15R,20R)-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C18H22N2O/c1-2-4-16-14(3-1)15-5-7-20-10-13-11-21-8-6-12(13)9-17(20)18(15)19-16/h1-4,12-13,17,19H,5-11H2/t12-,13+,17-/m0/s1 |
InChI-Schlüssel |
GAGIJETXYAHUIP-AHIWAGSCSA-N |
Isomerische SMILES |
C1COC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4 |
Kanonische SMILES |
C1COCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



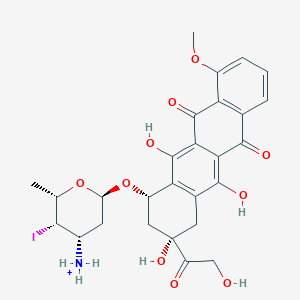
![[Ni-4Fe-4S] cluster](/img/structure/B1235280.png)
![N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235282.png)
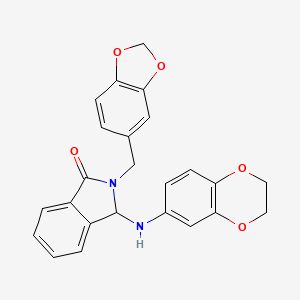
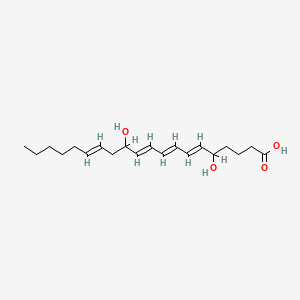
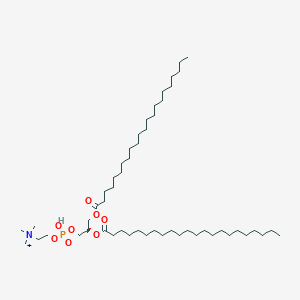
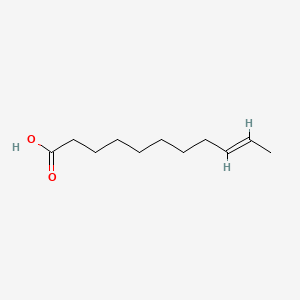
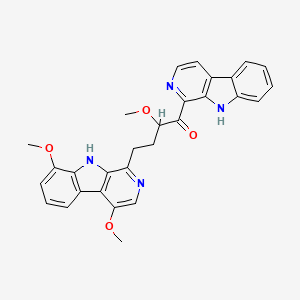
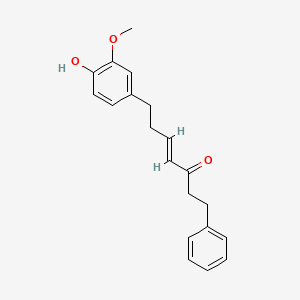
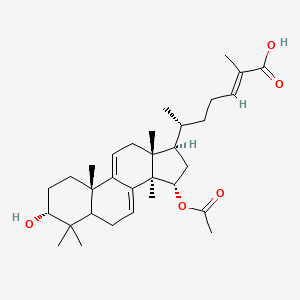
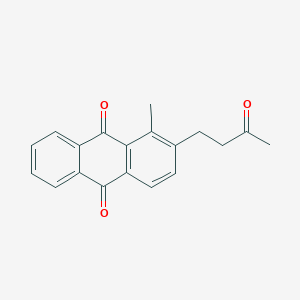
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
